molecular formula C9H6F3N3 B2863629 8-(Trifluoromethyl)quinazolin-2-amine CAS No. 1258652-66-2

8-(Trifluoromethyl)quinazolin-2-amine

Cat. No.: B2863629
CAS No.: 1258652-66-2
M. Wt: 213.163
InChI Key: HIFPMNPSTKBBQI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinazolin-2-amine is a heterocyclic compound with the molecular formula C9H6F3N3. It is characterized by the presence of a quinazoline core substituted with a trifluoromethyl group at the 8th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization to form the quinazoline ring .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-(Trifluoromethyl)quinazolin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Trifluoromethylquinazoline-4-amine
  • N-aryl-2-trifluoromethyl-quinazoline-4-amine
  • Quinazolinone derivatives

Comparison: Compared to other similar compounds, 8-(Trifluoromethyl)quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a more potent and selective inhibitor in certain biological assays .

Properties

IUPAC Name

8-(trifluoromethyl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFPMNPSTKBBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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